molecular formula C14H19IN2O3 B14855542 Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate

Cat. No.: B14855542
M. Wt: 390.22 g/mol
InChI Key: HAIFTRFBFBUZGP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate is an organic compound with the molecular formula C14H19IN2O3. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and an iodopyridinyl moiety. It is used in various chemical and biological research applications due to its unique structural features and reactivity.

Properties

Molecular Formula

C14H19IN2O3

Molecular Weight

390.22 g/mol

IUPAC Name

tert-butyl N-[2-(4-acetyl-6-iodopyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H19IN2O3/c1-9(18)10-7-11(17-12(15)8-10)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19)

InChI Key

HAIFTRFBFBUZGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodopyridine and tert-butyl carbamate.

    Acetylation: The 2-iodopyridine is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 4-position.

    Carbamoylation: The acetylated product is then reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-acetyl-6-iodopyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate

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